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Compound of Interest

Compound Name:
6,10-Dioxaspiro[4.5]decane-7,9-

dione

Cat. No.: B3029208 Get Quote

An In-Depth Technical Guide to 6,10-Dioxaspiro[4.5]decane-7,9-dione: Properties, Synthesis,

and Applications in Drug Discovery

Core Compound Identification
6,10-Dioxaspiro[4.5]decane-7,9-dione is a heterocyclic organic compound featuring a

spirocyclic system where a cyclopentane ring and a 1,3-dioxane-4,6-dione ring are joined by a

single common carbon atom. This central quaternary spiro-carbon imparts significant three-

dimensionality and conformational rigidity, making it a valuable building block in synthetic and

medicinal chemistry.[1]

CAS Number: 58093-05-3[2]

Molecular Formula: C₈H₁₀O₄[2]

Synonyms: Cyclopentylidene malonate, 2,2-tetramethylene-4,6-dioxo-1,3-dioxane

Physicochemical and Spectroscopic Properties
The unique structural arrangement of 6,10-Dioxaspiro[4.5]decane-7,9-dione dictates its

physical and chemical characteristics. The quantitative data available for this compound are

summarized below.

Table 1: Physicochemical Properties
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Property Value Source

Molecular Weight 170.16 g/mol [2]

Density 1.3 g/cm³ (predicted) [2]

Boiling Point
444.3 °C at 760 mmHg

(predicted)
[2]

Flash Point 245.6 °C (predicted) [2]

Topological Polar Surface Area

(TPSA)
52.6 Å² [2]

| XLogP3 | 1.1 |[2] |

Spectroscopic Profile
While experimental spectral data is not widely published in public repositories, an analysis of

the structure allows for the prediction of key spectroscopic features essential for its

characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main groups of

signals. The protons on the cyclopentane ring would appear as multiplets in the aliphatic

region (approx. 1.5-2.0 ppm). A distinct singlet corresponding to the two chemically

equivalent protons of the active methylene group (C8) would be observed further downfield,

likely in the range of 3.5-4.0 ppm, due to the deshielding effect of the two adjacent carbonyl

groups.

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the

spiro-carbon atom, signals for the four methylene carbons of the cyclopentane ring, a signal

for the active methylene carbon (C8), and two downfield signals for the equivalent carbonyl

carbons (C7 and C9).

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic

absorption bands corresponding to the C=O stretching vibrations of the cyclic dione

functional group. These would likely appear in the region of 1700-1780 cm⁻¹. Additional
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peaks corresponding to C-O stretching and C-H stretching of the aliphatic ring would also be

present.

Synthesis and Mechanism
The core structure of 6,10-Dioxaspiro[4.5]decane-7,9-dione is typically constructed via a

condensation reaction involving a ketone and an active methylene compound, such as malonic

acid. This is a variation of the Knoevenagel condensation.

Proposed Synthetic Workflow
The most logical and field-proven approach involves the reaction of cyclopentanone with

malonic acid in the presence of a dehydrating agent, such as acetic anhydride, which also

serves as a solvent and promotes the formation of the cyclic anhydride structure.
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Step 1: Reagent Mixing

Step 2: Condensation & Cyclization

Step 3: Work-up & Isolation

Final Product

Cyclopentanone +
Malonic Acid

Heating under Reflux
(Catalyst: optional weak base)

Input

Acetic Anhydride

Cooling & Precipitation

Reaction Mixture

Filtration & Washing

Drying under Vacuum

6,10-Dioxaspiro[4.5]decane-7,9-dione

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 6,10-Dioxaspiro[4.5]decane-7,9-dione.
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Experimental Protocol: Representative Synthesis
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, combine malonic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).

Initiation: Gently warm the mixture to dissolve the malonic acid. Once a clear solution is

obtained, add cyclopentanone (1.0 eq) dropwise. A mild exothermic reaction may be

observed.

Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality: Acetic anhydride serves a dual purpose. It acts as the dehydrating agent,

removing the water formed during the initial condensation to drive the reaction forward

according to Le Châtelier's principle. It also facilitates the cyclization of the intermediate

cyclopentylidene malonic acid into the more stable six-membered dione ring.

Isolation: After completion, allow the mixture to cool to room temperature, which typically

induces precipitation of the product. The slurry may be further cooled in an ice bath to

maximize yield.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold

water or a non-polar solvent like hexane to remove residual acetic acid and unreacted

starting materials.

Drying: Dry the purified solid under vacuum to yield 6,10-Dioxaspiro[4.5]decane-7,9-dione.

Chemical Reactivity and Derivative Synthesis
The key to the utility of this spiro-compound is the reactivity of the methylene protons at the C8

position, which are acidic due to their position between two electron-withdrawing carbonyl

groups. This allows the molecule to serve as a potent nucleophile in base-catalyzed reactions,

most notably the Knoevenagel condensation with aldehydes and ketones.[3][4]

Workflow: Knoevenagel Condensation for Derivative
Synthesis
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This reaction provides a robust platform for attaching various substituents to the spirocyclic

core, enabling the creation of large chemical libraries for screening.

6,10-Dioxaspiro[4.5]decane-7,9-dione
(Active Methylene Compound)

Reaction Mixture
(Stirring at RT or gentle heat)

Aromatic Aldehyde
(R-CHO)

Solvent (e.g., Ethanol)
+ Basic Catalyst (e.g., Piperidine)

 Conditions

Work-up
(Cooling, Filtration)

 Yields α,β-unsaturated product

Purified Product:
8-Arylidene-6,10-dioxaspiro[4.5]decane-7,9-dione

Click to download full resolution via product page

Caption: General workflow for Knoevenagel condensation using the title compound.

Protocol: Synthesis of an 8-Arylidene Derivative
Dissolution: Dissolve 6,10-Dioxaspiro[4.5]decane-7,9-dione (1.0 eq) and an aromatic

aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent such as ethanol or toluene in a

reaction flask.

Catalysis: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq).
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Expertise: The choice of a weak amine base is critical. It is basic enough to deprotonate

the active methylene compound to generate the nucleophilic enolate but not so strong as

to promote self-condensation of the aldehyde.[3]

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction often

results in the precipitation of the brightly colored, conjugated product. Monitor completion by

TLC.

Isolation: Cool the reaction mixture and collect the solid product by vacuum filtration.

Purification: Wash the product with cold ethanol to remove catalysts and unreacted starting

materials. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be

performed if higher purity is required.

Applications in Drug Development & Medicinal
Chemistry
While 6,10-Dioxaspiro[4.5]decane-7,9-dione is not typically an active pharmaceutical

ingredient itself, it serves as a crucial starting material and structural scaffold for developing

biologically active molecules. The rigid spirocyclic core is a highly sought-after feature in

modern drug design.

Rationale for Use as a Scaffold:
Three-Dimensionality: The spiro-carbon introduces a fixed three-dimensional geometry,

allowing for precise spatial orientation of appended functional groups. This can lead to higher

binding affinity and selectivity for biological targets compared to more flexible, linear

molecules.[5]

Novel Chemical Space: It provides an entry into novel chemical space, moving away from

traditional "flat" aromatic ring systems that are prevalent in many existing drugs.

Physicochemical Properties: The dioxaspiro moiety can improve key drug-like properties,

such as metabolic stability and solubility.[5]
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Therapeutic Targets and Applications of the
Dioxaspiro[4.5]decane Scaffold:
Derivatives built upon the broader dioxaspiro[4.5]decane framework have shown significant

activity across several therapeutic areas:

CNS Disorders: The scaffold is a key component in the synthesis of potent and selective

agonists for the Serotonin 1A (5-HT1A) receptor, a major target for treating anxiety and

depression.[5]

Inflammatory Diseases: It has been used as an intermediate in the development of inhibitors

for Cathepsin S, a protease involved in autoimmune and inflammatory conditions.[5]

Dopaminergic Modulation: Certain substituted 1,4-dioxa-7-azaspiro[4.5]decanes have been

evaluated as potential dopamine agonists.[6]

Oncology: Aza-dioxaspiro[4.5]decane derivatives have been synthesized as ligands for the

σ₁ receptor, which is overexpressed in many tumors, making them promising candidates for

tumor imaging agents.[7]

The dione functionality of 6,10-Dioxaspiro[4.5]decane-7,9-dione makes it an ideal precursor

for generating libraries of derivatives via the Knoevenagel condensation, which can then be

screened for activity against these and other important biological targets.

Safety and Handling
As a laboratory chemical, 6,10-Dioxaspiro[4.5]decane-7,9-dione must be handled with

appropriate precautions.

Table 2: GHS Hazard Information

Hazard Class Code Statement

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation
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| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant

gloves (e.g., nitrile), and a lab coat when handling this compound.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or

vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of

eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to

fresh air. Seek medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3029208#6-10-dioxaspiro-4-5-decane-7-9-dione-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3029208#6-10-dioxaspiro-4-5-decane-7-9-dione-cas-number-and-properties
https://www.benchchem.com/product/b3029208#6-10-dioxaspiro-4-5-decane-7-9-dione-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029208?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

